3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a bromine atom, a cycloheptyl group, and a methylthio group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-amino-1H-pyrazole with a suitable aldehyde and an amine under acidic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cycloheptylation: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using cycloheptyl halide.
Methylthio group addition: The methylthio group can be introduced using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer therapy due to its ability to inhibit cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with kinase enzymes. It binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the cycloheptyl group.
1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom.
3-Bromo-1-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group.
Uniqueness
3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of all three functional groups (bromine, cycloheptyl, and methylthio), which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H17BrN4S |
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Molecular Weight |
341.27 g/mol |
IUPAC Name |
3-bromo-1-cycloheptyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H17BrN4S/c1-19-13-15-8-10-11(14)17-18(12(10)16-13)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
GJVZDUOXFFYQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(N=C2Br)C3CCCCCC3 |
Origin of Product |
United States |
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